5-(Ethylthio)-1-methyl-1H-tetrazole
Description
5-(Ethylthio)-1-methyl-1H-tetrazole (CAS 89797-68-2) is a tetrazole derivative with a methyl group at the 1-position and an ethylthio (-S-C₂H₅) substituent at the 5-position. Its molecular formula is C₃H₆N₄S, with a molecular weight of 130.17 g/mol .
Properties
IUPAC Name |
5-ethylsulfanyl-1-methyltetrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4S/c1-3-9-4-5-6-7-8(4)2/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNZEYWFIRHRFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=NN1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Alkyl Thiocyanate and Sodium Azide Cycloaddition
The most commonly reported preparation method for 5-(Ethylthio)-1H-tetrazole derivatives, including the ethylthio-substituted tetrazole, involves a [2+3] cycloaddition reaction between an alkyl thiocyanate and sodium azide under phase transfer catalytic conditions. This method yields the tetrazole ring by azide addition to the thiocyanate moiety, efficiently forming the 5-substituted tetrazole structure.
- Reaction conditions: The solvent system typically involves a biphasic mixture of water and toluene, where the ratio of these solvents and the reaction temperature are critical parameters influencing yield and purity.
- Solvent alternatives: Dimethylformamide (DMF) has also been used as a solvent, but it generally results in lower yields compared to the biphasic system.
- Purification: The crude product can be purified effectively by recrystallization from toluene to obtain white crystalline 5-(Ethylthio)-1H-tetrazole.
This method is well-suited for preparing 5-(Ethylthio)-1H-tetrazole as an efficient activator in nucleoside phosphoramidite chemistry, although methylation at the 1-position to obtain this compound may require an additional alkylation step post-tetrazole formation.
Two-Step Synthesis via Sulfinyl or Sulfonyl Cyanide Intermediates
A patented process describes a two-step synthesis of 1H-tetrazole-5-thiols, which can be adapted for this compound preparation:
- Step (a): Reaction of an alkyl sulfinyl or sulfonyl cyanide (RS(O)nCN, where n = 1 or 2) with an azide (R1N_3) forms an intermediate 5-sulfinyl or sulfonyl-1H-tetrazole.
- Step (b): The intermediate is then reacted with an alkali metal sulfide or ammonium sulfide to displace the sulfinyl or sulfonyl group, yielding the 1H-tetrazole-5-thiol structure.
For the methyl substitution at the 1-position, protecting groups such as benzyl or methoxybenzyl can be introduced during the synthesis and later removed by acid treatment or hydrogenation to yield the free 1H-tetrazole. This approach allows precise control over substitution patterns and is versatile for various alkyl and aryl substituents.
- Reaction conditions: Step (a) can be carried out at room temperature or elevated temperatures in inert organic solvents like benzene or n-hexane.
- Step (b) typically uses aprotic solvents such as acetone or acetonitrile at room or slightly elevated temperatures.
- Deprotection: Final deprotection steps use strong acids or catalytic hydrogenation to remove protecting groups at the 1-position.
This method offers an alternative route to this compound with potential for higher selectivity and purity, especially when methylation is introduced via protecting group strategies.
General Tetrazole Ring Formation Techniques Relevant to this compound
Broader synthetic methodologies for tetrazoles include the reaction of azide ions with nitriles, which is a classical and widely used approach for 5-substituted-1H-tetrazoles:
- Nitrile-azide cycloaddition: Heating nitriles with sodium azide in dipolar aprotic solvents such as DMF or DMSO under catalytic or acidic conditions forms 5-substituted tetrazoles.
- Use of phase transfer catalysts and metal salts: Zinc chloride and other Lewis acids can catalyze the reaction, improving yields and reaction rates.
- Alternative routes: Reactions involving isocyanides and azidotrimethylsilane, or multi-step conversions from amides through intermediates such as oxyphosphonium salts, can also produce substituted tetrazoles.
While these methods are more general, they provide a framework for synthesizing various 5-substituted tetrazoles, including the ethylthio derivative, often requiring subsequent methylation at the 1-position via alkylation reactions.
Comparative Summary of Preparation Methods
| Method | Key Reagents | Solvent System | Temperature | Yield & Purity Notes | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Alkyl thiocyanate + NaN₃ cycloaddition | Alkyl thiocyanate, sodium azide | Biphasic water/toluene or DMF | Moderate (room to reflux) | High yields in biphasic system; lower in DMF | Simple, direct synthesis | Needs separate methylation step |
| Sulfinyl/sulfonyl cyanide + azide + sulfide | RS(O)nCN, R1N_3, alkali metal sulfide | Benzene, hexane, acetone, acetonitrile | Room to elevated | High selectivity; can use protecting groups | Versatile, controlled substitution | Multi-step, requires deprotection |
| Nitrile + sodium azide cycloaddition | Nitriles, sodium azide, catalysts | DMF, DMSO, or other aprotic solvents | Elevated (80–110 °C) | Moderate to good yields | Well-established, broad scope | Often requires methylation step |
Chemical Reactions Analysis
5-(Ethylthio)-1-methyl-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the ethylthio group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-(Ethylthio)-1-methyl-1H-tetrazole has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 5-(Ethylthio)-1-methyl-1H-tetrazole involves its role as an activator in oligonucleotide synthesis. It reacts with nucleoside phosphoramidites to form highly reactive intermediates, which then form internucleotide bonds with the detritylated 5′-hydroxyl group of the growing oligonucleotide chain . This process is essential for the efficient and accurate synthesis of DNA and RNA molecules.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Tetrazoles
Substituent Position and Type
1-Substituted vs. 5-Substituted Tetrazoles
- 1-Substituted Derivatives :
- Example: 1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole () features an aryl group at the 1-position. Such compounds are often synthesized via nucleophilic substitution and exhibit varied biological activities depending on the aryl group .
- Key Difference : The 1-methyl group in 5-(Ethylthio)-1-methyl-1H-tetrazole reduces steric hindrance compared to bulky aryl substituents, enhancing reactivity in coupling reactions .
5-Substituted Thioethers
Physical and Spectral Properties
Melting Points and Solubility
- 1-(4’-Methoxynaphthalen-1’-yl)-5-methyl-1H-tetrazole : Melting point ~200°C; naphthyl substituents increase rigidity and thermal stability .
Spectroscopic Data
- IR Spectroscopy :
- NMR :
Antibacterial Activity
- 1-Benzyl-5-(propylthio)-1H-tetrazole : Moderate activity against Gram-positive bacteria due to lipophilic substituents .
Chemical Reactivity
- Coupling Efficiency: 5-(Ethylthio)-1H-tetrazole: ~90% yield in oligonucleotide synthesis . 4,5-Dicyanoimidazole: ~90% yield but requires longer reaction times .
Q & A
Q. What are the optimized synthetic routes for 5-(Ethylthio)-1-methyl-1H-tetrazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via azide-nitrile cycloaddition using catalysts like nano-TiCl4·SiO2 (yields: 85–92%) or continuous flow reactors with hydrazoic acid (yields: 90–95%, safer scalability) . Solventless conditions (e.g., TBAF catalysis) reduce side reactions and improve purity (>98% by HPLC) . Key variables include temperature (80–120°C), catalyst loading (5–10 mol%), and reaction time (2–6 hours). Purification via recrystallization or column chromatography is recommended for analytical-grade samples .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- FT-IR : Confirms the tetrazole ring (C=N stretch at 1600–1650 cm⁻¹) and ethylthio group (C-S stretch at 650–750 cm⁻¹) .
- NMR : ¹H NMR identifies methyl (δ 2.5–3.0 ppm) and ethylthio (δ 1.2–1.4 ppm for CH3, δ 2.8–3.2 ppm for SCH2) substituents. ¹³C NMR resolves tetrazole carbons (δ 140–160 ppm) .
- X-ray crystallography : Determines molecular geometry (bond angles, torsion angles) and packing interactions (e.g., π-stacking in crystalline forms) .
Advanced Research Questions
Q. How can researchers investigate the mechanistic pathway of this compound formation from nitrile precursors?
- Methodological Answer : Mechanistic studies involve:
- Kinetic profiling : Monitoring reaction intermediates via in-situ FT-IR or HPLC to identify rate-determining steps .
- Computational modeling : Density Functional Theory (DFT) calculations to map transition states (e.g., Sharpless’s proposed [3+2] cycloaddition between nitriles and azides) .
- Isotopic labeling : Using ¹⁵N-labeled azides to trace nitrogen incorporation into the tetrazole ring .
Q. What strategies are employed to resolve contradictions in reported biological activities of tetrazole derivatives, including this compound?
- Methodological Answer :
- Standardized assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature, and cell lines) to minimize variability .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing ethylthio with methylthio) to isolate activity-contributing groups .
- Dose-response analysis : Establish EC50/IC50 curves to compare potency across studies .
Q. How do steric and electronic effects of the ethylthio and methyl substituents influence the reactivity of this compound in coordination chemistry?
- Methodological Answer :
- Electron-withdrawing effects : The ethylthio group (-S-CH2CH3) enhances electrophilicity at the tetrazole N2 position, favoring metal coordination (e.g., Zn²⁺ or Cu²⁺) .
- Steric hindrance : Methyl at N1 reduces rotational freedom, stabilizing planar conformations in metal complexes. X-ray data show bond lengthening (e.g., Zn-N from 1.95 Å to 2.10 Å) when bulky ligands are present .
Q. What methodological frameworks are recommended for designing structure-activity relationship (SAR) studies on this compound derivatives?
- Methodological Answer :
- Theoretical alignment : Link SAR to conceptual frameworks like Hammett substituent constants (σ) to predict electronic effects .
- Systematic variation : Synthesize derivatives with incremental changes (e.g., -SCH2CH3 → -SCH3 → -SC6H5) and assay against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .
- Multivariate analysis : Use PCA (Principal Component Analysis) to correlate structural descriptors (logP, polarizability) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
